4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[3-(4-fluorophenoxy)benzoyl]-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c23-17-6-8-19(9-7-17)29-20-5-1-3-16(13-20)22(28)25-11-12-26(21(27)15-25)18-4-2-10-24-14-18/h1-10,13-14H,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRGBCNCDWCSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares key structural elements with several piperazine- and pyridine-based derivatives documented in the evidence. Below is a comparative analysis of substituent effects and reported activities:
Pharmacological and Physicochemical Insights
- CYP51 Inhibition: UDO and UDD () demonstrate that trifluoromethyl and pyridinyl groups enhance binding to T. cruzi CYP51, a cytochrome P450 enzyme critical for ergosterol biosynthesis. The target compound’s 4-fluorophenoxy group may mimic these electron-deficient aromatic interactions, though its efficacy remains unverified .
- Crystallographic Stability: The triclinic crystal system of C26H28FN5O3 () highlights how bulky substituents (e.g., morpholinyl, phenylpyridazinone) influence packing efficiency and solubility. The target compound’s smaller benzoyl group may improve bioavailability compared to this analog .
- Spectroscopic Properties : Compound 23 () shows aromatic proton shifts (δ 7.2–7.8 ppm) in 1H-NMR, suggesting similar electronic environments for the target compound’s fluorophenyl and pyridinyl groups .
Preparation Methods
Palladium-Catalyzed Asymmetric Hydrogenation
A method adapted from palladium-catalyzed hydrogenation of pyrazines (Fig. 1) enables enantioselective formation of piperazin-2-ones. For instance, pyrazine derivatives undergo hydrogenation under high-pressure $$ \text{H}2 $$ (1,000 psi) in the presence of Pd(OCOCF$$3$$)$$_2$$ and chiral ligands such as (R)-TolBINAP. This method achieves high diastereomeric ratios (dr > 20:1) and yields exceeding 80%.
Reaction Conditions
- Catalyst: Pd(OCOCF$$3$$)$$2$$ (3 mol%)
- Ligand: (R)-TolBINAP (3.3 mol%)
- Additive: TsOH·H$$_2$$O (100 mol%)
- Solvent: DCM/benzene (1:1 v/v)
- Temperature: 80°C
- Duration: 24 hours
Cyclization of Diamine Precursors
Alternative routes involve cyclization of 1,2-diamines with carbonyl sources. For example, reacting ethylenediamine derivatives with phosgene or urea under basic conditions forms the piperazin-2-one ring.
Functionalization at the 1-Position: Introduction of the Pyridin-3-yl Group
The pyridin-3-yl moiety at the 1-position is introduced via nucleophilic substitution or transition metal-catalyzed coupling:
Alkylation with Pyridin-3-yl Halides
Treatment of the piperazin-2-one core with 3-bromopyridine in the presence of a base (e.g., K$$2$$CO$$3$$) in polar aprotic solvents (e.g., DMF) yields the N-alkylated product.
Typical Conditions
- Substrate: Piperazin-2-one (1 equiv)
- Alkylating agent: 3-bromopyridine (1.2 equiv)
- Base: K$$2$$CO$$3$$ (2 equiv)
- Solvent: DMF
- Temperature: 80°C
- Duration: 12 hours
Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed coupling between piperazin-2-one and 3-aminopyridine is employed. This method avoids competing O-alkylation side reactions.
Introduction of the 3-(4-Fluorophenoxy)benzoyl Group
The 4-position is functionalized via Friedel-Crafts acylation or pre-synthesized benzoyl chloride coupling:
Friedel-Crafts Acylation
Acyl chloride intermediates, derived from 3-(4-fluorophenoxy)benzoic acid, react with the piperazin-2-one core in the presence of Lewis acids (e.g., AlCl$$_3$$).
Stepwise Procedure
- Acyl Chloride Formation :
- Substrate: 3-(4-fluorophenoxy)benzoic acid
- Reagent: SOCl$$_2$$ (excess)
- Solvent: Anhydrous 1,2-dichloroethane
- Temperature: 60°C
- Duration: 4 hours
- Friedel-Crafts Reaction :
- Substrate: Piperazin-2-one derivative
- Acyl chloride: 1.5 equiv
- Catalyst: AlCl$$_3$$ (2 equiv)
- Solvent: 1,2-dichloroethane
- Temperature: 90°C
- Duration: 6.5 hours
Direct Coupling with Pre-formed Benzoyl Chloride
Commercially available 3-(4-fluorophenoxy)benzoyl chloride simplifies synthesis by eliminating the need for in situ acylation.
Optimization and Industrial Considerations
Protecting Group Strategies
N-acetylation of the piperazin-2-one nitrogen prior to functionalization prevents undesired side reactions. Deprotection is achieved via hydrolysis under mild alkaline conditions.
Solvent and Catalyst Recycling
Industrial protocols emphasize solvent recovery (e.g., DCM via distillation) and catalyst reuse (e.g., Pd leaching <0.5% per cycle).
Yield and Purity Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Piperazin-2-one core | 82 | 98.5 |
| Pyridin-3-yl addition | 75 | 97.8 |
| Benzoylation | 68 | 96.2 |
Q & A
Q. Advanced Research Focus
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.9168 Å, b = 10.7106 Å) can reveal packing motifs and hydrogen-bonding networks .
- NMR Spectroscopy : Use -NMR to verify the fluorophenoxy group’s position and -NMR to analyze piperazine ring proton environments .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., m/z 477.53 for CHFNO) .
How can researchers investigate the compound’s reactivity under oxidative or reductive conditions?
Q. Basic Research Focus
- Oxidation : Treat with potassium permanganate (KMnO) to assess stability of the benzoyl or pyridinyl groups. Monitor for ketone formation or ring-opening products .
- Reduction : Use sodium borohydride (NaBH) to reduce the piperazin-2-one ring, then analyze product stability via TLC or HPLC .
Methodological Tip : Employ inert atmospheres (N/Ar) to prevent undesired side reactions during redox studies .
What methodologies are suitable for studying its biological interactions, such as receptor binding?
Q. Advanced Research Focus
- Molecular Docking : Model interactions with targets like serotonin receptors (5-HT) using software such as AutoDock Vina. Focus on the fluorophenoxy group’s role in hydrophobic binding .
- In Vitro Assays : Use radioligand displacement assays (e.g., H-ketanserin for 5-HT) to quantify binding affinity (IC). Compare with structurally similar analogs (e.g., 4-fluorophenyl vs. 3-fluorophenyl derivatives) .
- Kinetic Studies : Perform surface plasmon resonance (SPR) to measure association/dissociation rates .
How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact pharmacological activity?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Replace the 4-fluorophenoxy group with a 4-chlorophenoxy moiety and compare binding affinities. For example, chlorophenyl analogs may exhibit enhanced lipophilicity but reduced metabolic stability .
- Functional Group Analysis : Modify the pyridin-3-yl group to pyridin-2-yl and evaluate changes in receptor selectivity using computational tools (e.g., CoMFA) .
What analytical methods are critical for monitoring reaction progress and purity?
Q. Basic Research Focus
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to track intermediates and final product purity .
- Thin-Layer Chromatography (TLC) : Employ silica gel plates and visualizing agents (e.g., ninhydrin for amine detection) .
- Melting Point Analysis : Compare experimental values (e.g., 187–190°C) with literature data to confirm crystallinity .
How should researchers address contradictions in reported biological data for this compound?
Q. Advanced Research Focus
- Meta-Analysis : Compare results across studies using standardized assays (e.g., uniform cell lines or receptor subtypes). For example, discrepancies in IC values may arise from variations in assay conditions (e.g., pH, temperature) .
- Structural Validation : Re-examine crystallographic or spectroscopic data to rule out polymorphic or stereoisomeric differences .
- Dose-Response Curves : Perform full concentration-range studies to identify non-linear effects or off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
